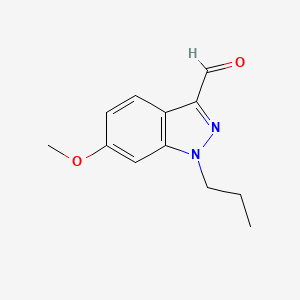
6-methoxy-1-propyl-1H-indazole-3-carbaldehyde
Numéro de catalogue B8583926
Poids moléculaire: 218.25 g/mol
Clé InChI: LUJUNNVZPCXXDG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Patent
US08742110B2
Procedure details


A solution of 2 M HCl in dioxane (0.47 mL, 0.94 mmol) was added to a stirred, room temperature mixture of tert-butyl 3-formyl-6-methoxy-1H-indazole-1-carboxylate (50 mg, 0.18 mmol) in dioxane (1 mL) and the mixture was stirred at room temperature for 8 hours. It was concentrated and dried under vacuum. To the residue in DMF (1.0 mL), DBU (0.08 mL, 0.54 mmol) was added and the reaction mixture was stirred for 30 minutes. Then 1-iodopropane (0.09 mL, 0.90 mmol) was added and the solution was stirred for 16 hours at room temperature. The solvent was removed in vacuo and the residue was partitioned between ethyl acetate (20 mL) and saturated sodium bicarbonate (5 mL), washed with brine, dried over sodium sulfate, filtered and concentrated under reduced pressure to give the title compound (25 mg, 63% crude yield).

Quantity
50 mg
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
Cl.[CH:2]([C:4]1[C:12]2[C:7](=[CH:8][C:9]([O:13][CH3:14])=[CH:10][CH:11]=2)[N:6]([C:15](OC(C)(C)C)=O)[N:5]=1)=[O:3].[CH2:22]1CCN2C(=NCCC2)C[CH2:23]1.ICCC>O1CCOCC1.CN(C=O)C>[CH3:14][O:13][C:9]1[CH:8]=[C:7]2[C:12]([C:4]([CH:2]=[O:3])=[N:5][N:6]2[CH2:15][CH2:22][CH3:23])=[CH:11][CH:10]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
50 mg
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)C1=NN(C2=CC(=CC=C12)OC)C(=O)OC(C)(C)C
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
0.47 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Two
|
Name
|
|
|
Quantity
|
0.09 mL
|
|
Type
|
reactant
|
|
Smiles
|
ICCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the mixture was stirred at room temperature for 8 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
It was concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction mixture was stirred for 30 minutes
|
|
Duration
|
30 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the solution was stirred for 16 hours at room temperature
|
|
Duration
|
16 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the residue was partitioned between ethyl acetate (20 mL) and saturated sodium bicarbonate (5 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
8 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC1=CC=C2C(=NN(C2=C1)CCC)C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 25 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 63.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

